Cas no 2000223-32-3 (4-(Azidomethyl)azepan-4-ol)

4-(Azidomethyl)azepan-4-ol 化学的及び物理的性質
名前と識別子
-
- EN300-6405904
- 4-(azidomethyl)azepan-4-ol
- 2000223-32-3
- 4-(Azidomethyl)azepan-4-ol
-
- インチ: 1S/C7H14N4O/c8-11-10-6-7(12)2-1-4-9-5-3-7/h9,12H,1-6H2
- InChIKey: YMGAKJGQKDTMMO-UHFFFAOYSA-N
- SMILES: OC1(CN=[N+]=[N-])CCNCCC1
計算された属性
- 精确分子量: 170.11676108g/mol
- 同位素质量: 170.11676108g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 4
- 重原子数量: 12
- 回転可能化学結合数: 2
- 複雑さ: 190
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 46.6Ų
- XLogP3: 0.7
4-(Azidomethyl)azepan-4-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6405904-0.1g |
4-(azidomethyl)azepan-4-ol |
2000223-32-3 | 95.0% | 0.1g |
$867.0 | 2025-03-15 | |
Enamine | EN300-6405904-1.0g |
4-(azidomethyl)azepan-4-ol |
2000223-32-3 | 95.0% | 1.0g |
$986.0 | 2025-03-15 | |
Enamine | EN300-6405904-2.5g |
4-(azidomethyl)azepan-4-ol |
2000223-32-3 | 95.0% | 2.5g |
$1931.0 | 2025-03-15 | |
Enamine | EN300-6405904-0.25g |
4-(azidomethyl)azepan-4-ol |
2000223-32-3 | 95.0% | 0.25g |
$906.0 | 2025-03-15 | |
Enamine | EN300-6405904-5.0g |
4-(azidomethyl)azepan-4-ol |
2000223-32-3 | 95.0% | 5.0g |
$2858.0 | 2025-03-15 | |
Enamine | EN300-6405904-0.5g |
4-(azidomethyl)azepan-4-ol |
2000223-32-3 | 95.0% | 0.5g |
$946.0 | 2025-03-15 | |
Enamine | EN300-6405904-0.05g |
4-(azidomethyl)azepan-4-ol |
2000223-32-3 | 95.0% | 0.05g |
$827.0 | 2025-03-15 | |
Enamine | EN300-6405904-10.0g |
4-(azidomethyl)azepan-4-ol |
2000223-32-3 | 95.0% | 10.0g |
$4236.0 | 2025-03-15 |
4-(Azidomethyl)azepan-4-ol 関連文献
-
Dugald J. MacDougall,Bruce C. Noll,Alan R. Kennedy,Kenneth W. Henderson Dalton Trans., 2006, 1875-1884
-
Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
-
Dilidaer Yusufu,Ri Han,Andrew Mills Analyst, 2020,145, 4124-4129
-
Jiang-Lin Wang,Lu Zhang,Lian-Xun Gao,Ji-Lei Chen,Te Zhou,Feng-Lei Jiang J. Mater. Chem. B, 2021,9, 8639-8645
-
Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969
-
Yi Jiang,Yibo Chen,Mingjian Zhang,Yang Qiu,Feng Pan RSC Adv., 2016,6, 51871-51876
-
Yanran Li,Kai Yin,Yu Diao,Mei Fang,Junliang Yang,Jian Zhang,Hongtao Cao,Xiaoliang Liu,Jie Jiang Nanoscale, 2022,14, 2316-2326
-
8. A CH3NH3PbI3 film for a room-temperature NO2 gas sensor with quick response and high selectivity†Xianwei Fu,Shilong Jiao,Ning Dong,Gang Lian,Tianyu Zhao,Song Lv,Qilong Wang,Deliang Cui RSC Adv., 2018,8, 390-395
-
Sara M. Butterfield,Julius Rebek Jr. Chem. Commun., 2007, 1605-1607
4-(Azidomethyl)azepan-4-olに関する追加情報
4-(Azidomethyl)azepan-4-ol: A Versatile Compound with Promising Applications in Medicinal Chemistry
4-(Azidomethyl)azepan-4-ol (CAS No. 2000223-32-3) is a unique and versatile compound that has garnered significant attention in the field of medicinal chemistry due to its potential applications in drug discovery and development. This compound, characterized by its azide and hydroxyl functional groups, offers a wide range of synthetic possibilities and biological activities.
The azide group in 4-(Azidomethyl)azepan-4-ol is particularly noteworthy due to its reactivity and utility in click chemistry reactions. Click chemistry, a concept introduced by K. Barry Sharpless, has revolutionized the field of chemical synthesis by providing efficient and selective methods for the formation of covalent bonds. The azide group can readily participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, which are widely used in the synthesis of complex molecules, including those with therapeutic potential.
Recent studies have highlighted the importance of 4-(Azidomethyl)azepan-4-ol in the development of novel drug candidates. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that 4-(Azidomethyl)azepan-4-ol can be used as a building block for the synthesis of small molecules targeting G protein-coupled receptors (GPCRs). GPCRs are a large family of membrane proteins that play crucial roles in various physiological processes and are important targets for drug discovery. The ability to modify the azide group allows for the introduction of diverse functional groups, thereby expanding the chemical space and enhancing the pharmacological properties of the resulting compounds.
In addition to its role in GPCR-targeted drug discovery, 4-(Azidomethyl)azepan-4-ol has shown promise in other areas of medicinal chemistry. A research team at the University of California, San Francisco, reported that 4-(Azidomethyl)azepan-4-ol can be used to synthesize prodrugs with improved pharmacokinetic properties. Prodrugs are inactive precursors that are converted into active drugs within the body, often leading to enhanced bioavailability and reduced side effects. The hydroxyl group in 4-(Azidomethyl)azepan-4-ol can be modified to create prodrugs that are selectively activated by specific enzymes or conditions, making them ideal candidates for targeted therapy.
The synthetic versatility of 4-(Azidomethyl)azepan-4-ol is further exemplified by its use in bioconjugation reactions. Bioconjugation involves the covalent attachment of small molecules or biomolecules to proteins, antibodies, or other biological entities. This technique is widely used in drug delivery, diagnostics, and imaging applications. The azide group in 4-(Azidomethyl)azepan-4-ol can be coupled with alkynes on biomolecules using CuAAC reactions, enabling the creation of stable and functional bioconjugates. For example, a study published in Bioconjugate Chemistry demonstrated that 4-(Azidomethyl)azepan-4-ol can be used to label antibodies with fluorescent dyes, facilitating their use in immunoassays and cell imaging.
Moreover, 4-(Azidomethyl)azepan-4-ol has been explored for its potential as a scaffold for small molecule inhibitors targeting protein-protein interactions (PPIs). PPIs are critical for many cellular processes and are increasingly recognized as important therapeutic targets. However, designing small molecules that can effectively disrupt PPIs is challenging due to their large and often flat interaction surfaces. The flexible nature of 4-(Azidomethyl)azepan-4-ol allows it to adopt various conformations, making it suitable for binding to complex protein interfaces. A recent study published in Chemical Biology highlighted the use of 4-(Azidomethyl)azepan-4-ol as a starting point for developing inhibitors against specific PPIs involved in cancer signaling pathways.
The safety profile of 4-(Azidomethyl)azepan-4-ol is another important consideration for its use in medicinal chemistry. Preclinical studies have shown that this compound exhibits low toxicity and good biocompatibility when used at appropriate concentrations. These properties make it an attractive candidate for further development into therapeutic agents or as a tool compound for biological research.
In conclusion, 4-(Azidomethyl)azepan-4-ol (CAS No. 2000223-32-3) is a highly versatile compound with significant potential applications in medicinal chemistry. Its unique combination of an azide group and a hydroxyl group provides a robust platform for synthetic modifications and bioconjugation reactions. Ongoing research continues to uncover new uses for this compound, further solidifying its importance in the field of drug discovery and development.
2000223-32-3 (4-(Azidomethyl)azepan-4-ol) Related Products
- 901234-27-3(2-{5-(4-fluorophenyl)-2-(4-methoxyphenyl)-1H-imidazol-4-ylsulfanyl}-N-(furan-2-yl)methylacetamide)
- 2227772-41-8(rac-tert-butyl 2-(1R,2R)-2-aminocyclooctylacetate)
- 714948-54-6(2-4-(2-bromophenoxy)-5-methyl-1H-pyrazol-3-yl-5-methoxyphenol)
- 25948-11-2(5-Nitro-2-(n-propylamino)pyridine)
- 1871639-46-1(Furan, 2-bromo-5-(3-chloro-2,2-dimethylpropyl)-)
- 1781760-43-7(3-amino-2-(2-bromophenyl)-2-methylpropan-1-ol)
- 1004550-11-1(6-Ethenyl-N-ethyl-Imidazo[1,2-a]pyridine-3-carboxamide)
- 73179-99-4(Eicosanoic acid,15-hydroxy-)
- 919845-06-0(N-5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl-2-4-(methylsulfanyl)phenylacetamide)
- 2386282-95-5(Ethanone, 1-(3-chloro-5-methyl-2-pyrazinyl)-)




